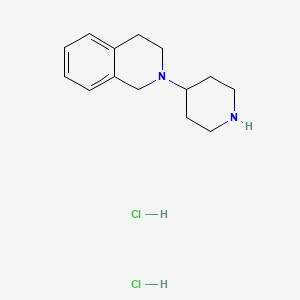
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of piperidine and isoquinoline derivatives as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
科学研究应用
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmitters and receptors.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs)
作用机制
The mechanism of action of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride include:
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the piperidine and tetrahydroisoquinoline moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
871113-10-9 |
|---|---|
分子式 |
C21H13NO5 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26) |
InChI 键 |
SBRVAJYGPXKZGQ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















